molecular formula C22H17N3O2 B2641680 2-methoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide CAS No. 1021132-97-7

2-methoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide

Cat. No.: B2641680
CAS No.: 1021132-97-7
M. Wt: 355.397
InChI Key: FWEOLBYACJOKGH-UHFFFAOYSA-N
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Description

2-methoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide is a complex organic compound that belongs to the class of heterocyclic compounds known as naphthyridines. These compounds are characterized by their diverse biological activities and photochemical properties. The presence of the naphthyridine core in this compound makes it a subject of interest in medicinal chemistry and materials science .

Scientific Research Applications

2-methoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide has a wide range of scientific research applications, including:

Preparation Methods

The synthesis of 2-methoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide can be achieved through various synthetic routes. One common method involves the reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with sodium azide (NaN3) or trimethylsilyl azide (Me3SiN3) under microwave irradiation. This reaction proceeds via cycloaddition and ring expansion with rearrangement, yielding the desired naphthyridine derivative in 30–96% overall yield . Industrial production methods often employ eco-friendly and atom-economical approaches to ensure safety and efficiency .

Chemical Reactions Analysis

2-methoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce oxygen-containing functional groups.

    Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used to reduce the compound, often resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as halides or amines replace existing functional groups on the compound.

The major products formed from these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

2-methoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide can be compared with other naphthyridine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which make it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

2-methoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O2/c1-27-19-12-6-5-11-17(19)22(26)25-21-18(15-8-3-2-4-9-15)14-16-10-7-13-23-20(16)24-21/h2-14H,1H3,(H,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWEOLBYACJOKGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=C(C=C3C=CC=NC3=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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